molecular formula C12H10N4O3 B11765209 4-Amino-7-ethoxy-6-nitroquinoline-3-carbonitrile

4-Amino-7-ethoxy-6-nitroquinoline-3-carbonitrile

Cat. No.: B11765209
M. Wt: 258.23 g/mol
InChI Key: FRWRGCYVRLJGAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-ethoxy-6-nitroquinoline-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-ethoxy-6-nitroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce aminoquinolines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

4-Amino-7-ethoxy-6-nitroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-7-ethoxy-6-nitroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to their biological effects. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-7-ethoxy-6-nitroquinoline-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of an amino group, ethoxy group, nitro group, and carbonitrile makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

4-amino-7-ethoxy-6-nitroquinoline-3-carbonitrile

InChI

InChI=1S/C12H10N4O3/c1-2-19-11-4-9-8(3-10(11)16(17)18)12(14)7(5-13)6-15-9/h3-4,6H,2H2,1H3,(H2,14,15)

InChI Key

FRWRGCYVRLJGAI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2N)C#N)[N+](=O)[O-]

Origin of Product

United States

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